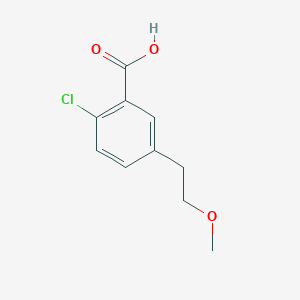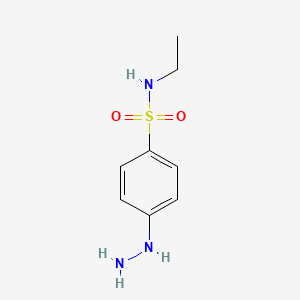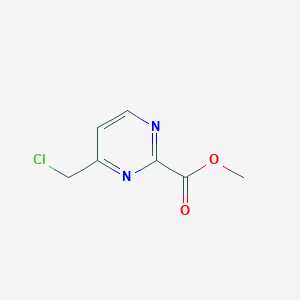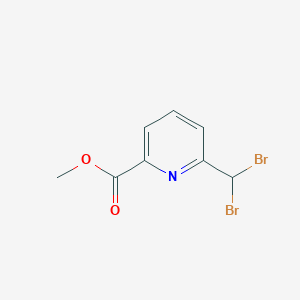![molecular formula C7H8N4O B13868132 (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at the 7-position and a hydroxymethyl group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol typically involves the cyclocondensation of aminoazoles with appropriate carbonyl compounds. One common method involves the reaction of aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine, which is heated under reflux conditions . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment.
Another approach involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . This method can yield a series of azolo[1,5-a]pyrimidin-7-amines, although it may produce mixtures of regioisomers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods described above can be adapted for large-scale synthesis by optimizing reaction conditions and using appropriate catalysts to improve yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolopyrimidines.
Applications De Recherche Scientifique
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for casein kinase 2 (CK2).
Medicine: Explored for its antiviral, antidiabetic, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For example, as a CK2 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity . This inhibition can disrupt various signaling pathways, including the PI3K/Akt, JAK/STAT, and NF-κB pathways, which are involved in cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.
Triazolo[1,5-a]pyrimidine: Known for its antiviral and antidiabetic properties.
Tetrazolyl-azolopyrimidines: Potent CK2 inhibitors with similar structural features.
Uniqueness
(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxymethyl group at the 6-position and amino group at the 7-position allow for diverse functionalization and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H8N4O |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-7-5(4-12)3-9-6-1-2-10-11(6)7/h1-3,12H,4,8H2 |
Clé InChI |
SMUDIRABSFALFX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CC(=C(N2N=C1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)



![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)


![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)

